5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one
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Overview
Description
5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one is a complex organic compound that features a unique combination of fluoropyridine, triazole, and isoindolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one typically involves multiple steps, starting with the preparation of the fluoropyridine and triazole intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the pyridine and triazole rings . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes involving fluoropyridine and triazole-containing molecules.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the triazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog that lacks the triazole and isoindolinone moieties.
5-Methyl-1H-1,2,3-triazole: A basic triazole compound without the fluoropyridine and isoindolinone groups.
Isoindolinone: The core structure without the fluoropyridine and triazole substituents.
Uniqueness
5-(1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-propylisoindolin-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18FN5O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18FN5O/c1-3-9-24-11-14-10-13(6-7-15(14)19(24)26)17-12(2)25(23-22-17)16-5-4-8-21-18(16)20/h4-8,10H,3,9,11H2,1-2H3 |
InChI Key |
NYDVTBHNZHBCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=CC(=C2)C3=C(N(N=N3)C4=C(N=CC=C4)F)C |
Origin of Product |
United States |
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